molecular formula C8H9NO3 B1433715 methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate CAS No. 1803589-57-2

methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1433715
CAS No.: 1803589-57-2
M. Wt: 167.16 g/mol
InChI Key: WUVDPBGFXRDGMJ-UHFFFAOYSA-N
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Description

Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a formyl group at the 4-position, a methyl group at the 3-position, and a carboxylate ester group at the 2-position. These structural features make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The choice of raw materials, reaction conditions, and purification techniques are optimized to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group at the 3-position can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Methyl 4-carboxy-3-methyl-1H-pyrrole-2-carboxylate.

    Reduction: Methyl 4-hydroxymethyl-3-methyl-1H-pyrrole-2-carboxylate.

    Substitution: Methyl 4-formyl-3-halogenated-1H-pyrrole-2-carboxylate.

Scientific Research Applications

Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pyrrole derivatives.

    Medicine: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can influence various molecular pathways and cellular processes.

Comparison with Similar Compounds

Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives, such as:

    Methyl 4-formyl-1H-pyrrole-2-carboxylate: Lacks the methyl group at the 3-position, which can affect its reactivity and biological activity.

    Methyl 3-methyl-1H-pyrrole-2-carboxylate:

    Methyl 4-carboxy-3-methyl-1H-pyrrole-2-carboxylate: The formyl group is oxidized to a carboxylic acid, changing its reactivity and solubility.

The presence of both the formyl and methyl groups in this compound makes it unique and versatile for various synthetic and research purposes.

Properties

IUPAC Name

methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-6(4-10)3-9-7(5)8(11)12-2/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVDPBGFXRDGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C1C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803589-57-2
Record name methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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